molecular formula C23H21NO3 B317721 N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE

N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE

Cat. No.: B317721
M. Wt: 359.4 g/mol
InChI Key: VDKBIHGKLUDSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE is a chemical compound with the molecular formula C23H21NO3. It is a derivative of dibenzofuran, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE typically involves the reaction of dibenzofuran derivatives with appropriate reagents under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where dibenzofuran reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its isobutoxybenzamide moiety differentiates it from other dibenzofuran derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H21NO3/c1-15(2)14-26-18-10-7-16(8-11-18)23(25)24-17-9-12-20-19-5-3-4-6-21(19)27-22(20)13-17/h3-13,15H,14H2,1-2H3,(H,24,25)

InChI Key

VDKBIHGKLUDSIE-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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